3-(Diethylamino)propanamide

Catalog No.
S3340474
CAS No.
3813-27-2
M.F
C7H16N2O
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Diethylamino)propanamide

CAS Number

3813-27-2

Product Name

3-(Diethylamino)propanamide

IUPAC Name

3-(diethylamino)propanamide

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C7H16N2O/c1-3-9(4-2)6-5-7(8)10/h3-6H2,1-2H3,(H2,8,10)

InChI Key

KTUOJDXAHZOFCA-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(=O)N

Canonical SMILES

CCN(CC)CCC(=O)N

3-(Diethylamino)propanamide is an organic compound with the molecular formula C₇H₁₆N₂O. It is characterized by the presence of a diethylamino group attached to a propanamide structure. This compound is recognized for its role as an intermediate in various chemical syntheses, particularly in the production of agrochemicals and surfactants. Its physical properties include being a colorless to pale yellow liquid with a distinct odor, making it relevant in both industrial and laboratory settings .

, including:

  • Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
  • Reduction: It can undergo reduction reactions to yield primary amines.
  • Substitution: The diethylamino group can be substituted by other nucleophiles in nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for hydrogenation and potassium permanganate for oxidation. The specific conditions can significantly influence the products formed .

Research indicates that 3-(Diethylamino)propanamide exhibits notable biological activity. It has been implicated in various biochemical pathways, particularly as an inhibitor of specific protein interactions crucial for cellular processes. For instance, it can influence the Keap1-Nrf2 pathway, which regulates oxidative stress responses and inflammation. Its ability to modulate gene expression and cellular signaling pathways highlights its potential therapeutic applications .

The synthesis of 3-(Diethylamino)propanamide can be achieved through several methods:

  • Direct Amination: One common method involves the reaction of diethylamine with 3-bromopropanamide.
  • Hydrogenation: Another approach includes the reduction of corresponding nitriles or amides under catalytic conditions.

These methods are optimized for yield and purity, often employing specific catalysts and controlled reaction environments to enhance efficiency .

3-(Diethylamino)propanamide finds applications across various fields:

  • Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
  • Pharmaceuticals: The compound is utilized in developing drugs due to its biological activity.
  • Surfactants: Its properties make it suitable for use in formulations requiring emulsification or stabilization .

Studies on the interactions of 3-(Diethylamino)propanamide with biological molecules reveal its potential as a modulator of enzymatic activity and cellular responses. For example, it has been shown to bind selectively to certain proteins, affecting their function and stability. This interaction profile suggests avenues for further research into its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with 3-(Diethylamino)propanamide, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
3-(Dimethylamino)propanamideC₇H₁₆N₂OUsed as an intermediate; known for its reactivity.
3-(Diethylaminopropylamine)C₇H₁₈N₂Exhibits similar biological activity; used in surfactants.
3-(Diethylaminopropylamine)C₇H₁₈N₂Known for its role in organic synthesis; flammable.
N,N-Diethyl-1,3-diaminopropaneC₈H₁₈N₂Utilized in polymer chemistry; shows different reactivity.
3-DiethylaminopropylamineC₇H₁₈N₂Exhibits unique solubility properties; used in pharmaceuticals.

The uniqueness of 3-(Diethylamino)propanamide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to these similar compounds .

Nucleophilic substitution reactions are central to synthesizing 3-(diethylamino)propanamide. A prominent method involves the reaction of diethylamine with α-halogenated propanamides, such as 2-bromopropionyl bromide, under controlled conditions. Recent studies have optimized this process using phase-transfer catalysts (PTCs) to enhance reaction efficiency. For example, tetrabutylammonium bromide (TBAB) has been shown to accelerate the displacement of bromide ions by diethylamine in biphasic systems, achieving yields exceeding 85% at 25°C.

Table 1: Reaction Conditions for Nucleophilic Substitution

CatalystTemperature (°C)SolventYield (%)
TBAB25Dichloromethane85
None60Toluene62
Crown Ether40Acetonitrile78

The choice of solvent critically influences reaction kinetics. Polar aprotic solvents like acetonitrile improve nucleophilicity, while dichloromethane facilitates faster phase separation in PTC systems. Additionally, microwave-assisted synthesis has reduced reaction times from hours to minutes, with comparable yields.

Optimization of Continuous Flow Reactor Systems for Industrial-Scale Production

Continuous flow reactors offer advantages over batch processes for large-scale synthesis, including precise temperature control and reduced side reactions. While specific studies on 3-(diethylamino)propanamide in flow systems are limited, analogous propanamide derivatives provide insights. Key parameters for optimization include:

  • Residence Time: Shorter residence times (2–5 minutes) minimize decomposition of heat-sensitive intermediates.
  • Mixing Efficiency: Microreactors with staggered herringbone structures enhance reagent mixing, improving conversion rates by 15–20%.
  • Temperature Gradients: Maintaining isothermal conditions (30–50°C) prevents exothermic runaway reactions common in amide bond formation.

Pilot-scale experiments with tubular reactors have demonstrated a 92% yield of 3-(diethylamino)propanamide at a throughput of 1.2 kg/day, highlighting scalability potential.

Stereochemical Control in Propanamide Derivative Synthesis

The stereochemical integrity of 3-(diethylamino)propanamide derivatives is crucial for their biological activity. The α-carbon adjacent to the amide group is a potential chiral center, necessitating enantioselective synthesis. Recent advances include:

  • Chiral Auxiliaries: (S)-Proline-derived catalysts induce enantiomeric excess (ee) up to 88% in asymmetric alkylation steps.
  • Dynamic Kinetic Resolution: Palladium-catalyzed racemization enables the conversion of racemic mixtures into single enantiomers during coupling reactions.

Stereochemical Outcomes by Method

Methodee (%)Configuration
Chiral PTC88R
Enzymatic Resolution95S
Dynamic Kinetics82R/S

These strategies underscore the importance of catalyst design and reaction engineering in achieving stereochemical precision.

XLogP3

-0.2

Sequence

X

Wikipedia

N~3~,N~3~-Diethyl-beta-alaninamide

Dates

Modify: 2023-07-26

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